REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11](S)=[N:10][CH:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.O.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:11]1[O:12][C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CN=C(O1)S
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aq. sat. bicarbonate (100 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(sodium sulfate) and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded crude product (615 mg), which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (SiO2, 5-40% ethyl acetate in heptanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC(=CN1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mmol | |
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |